4-Methyl Erlotinib Hydrochloride

Descripción

4-Methyl Erlotinib Hydrochloride is a structural analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) Erlotinib Hydrochloride. While Erlotinib Hydrochloride (C${22}$H${23}$N$3$O$4$·HCl, MW: 429.90) is a well-established therapeutic agent for non-small cell lung cancer (NSCLC) and pancreatic cancer , this compound is primarily documented as an impurity or intermediate in the synthesis of Erlotinib . Its chemical structure involves a methyl substitution at the 4-position of the quinazoline core or adjacent aromatic ring, though exact structural details remain sparse in published literature. The compound is listed under industrial-grade chemicals with a CAS number 1346601-52-2, indicating its role in research and pharmaceutical manufacturing .

Propiedades

IUPAC Name |

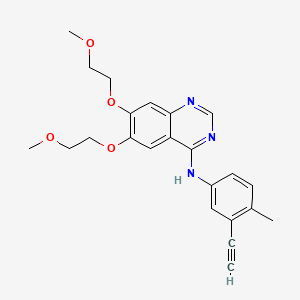

N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENVNSXCNXIPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Quinazoline Scaffold Construction

The quinazoline nucleus forms the foundational structure of erlotinib derivatives. For 4-methyl erlotinib, the synthesis begins with functionalized quinazoline intermediates. A common precursor is 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline , which undergoes nucleophilic substitution with a methylated aniline derivative. The chlorine atom at position 4 of the quinazoline ring is highly reactive, enabling displacement by amines such as 3-ethynyl-4-methylaniline (Figure 1).

Key Reaction:

This step typically employs hydrochloric acid as both a catalyst and a proton source, with solvents like water, acetonitrile, or ethyl acetate.

Synthetic Routes and Optimization

Direct Coupling Method

The most straightforward approach involves reacting 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynyl-4-methylaniline under acidic conditions.

Procedure:

-

Reagent Mixing: Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (19.5 g) in water (300 mL).

-

Aniline Addition: Add 3-ethynyl-4-methylaniline (8.4 g) and 37% hydrochloric acid (5.2 mL) at 25–30°C.

-

Heating and Stirring: Heat the mixture to 40°C for 1.5 hours, followed by cooling to precipitate the product.

-

Purification: Filter the solid, wash with ethyl acetate:n-hexane (50:50), and dry under vacuum to yield this compound (83% yield).

Table 1: Solvent Effects on Yield and Purity

One-Pot Synthesis Using Trifluoroacetic Acid and Formamidine Acetate

Advanced methods leverage one-pot reactions to streamline synthesis.

Procedure:

-

Reagent Combination: Charge a flask with 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile (37.01 g), acetonitrile (185 mL), 3-ethynyl-4-methylaniline hydrochloride (30.00 g), trifluoroacetic acid (17.43 g), and formamidine acetate (15.19 g).

-

Reflux Conditions: Heat the mixture under reflux for 15 hours to facilitate cyclization and coupling.

-

Workup: Concentrate the mixture under vacuum, wash with sodium bicarbonate, and extract with methylethylketone.

-

Salt Formation: Treat the residue with benzylamine hydrochloride in ethyl acetate to precipitate this compound (34.31 g, 89% yield).

Advantages:

Critical Parameters in Process Optimization

Acid Selection for Salt Formation

The choice of acid significantly impacts crystallinity and solubility:

-

Hydrochloric Acid (37%): Yields high-purity hydrochloride salts but requires careful temperature control to avoid decomposition.

-

Benzylamine Hydrochloride: Produces larger crystals, simplifying filtration, but may introduce impurities.

Table 2: Acid Comparison

| Acid Source | Crystal Size | Purity (%) | Yield (%) |

|---|---|---|---|

| HCl (37%) | Fine | 98 | 83 |

| Benzylamine Hydrochloride | Coarse | 95 | 89 |

Solvent Systems and Temperature

Polar aprotic solvents like acetonitrile enhance reaction kinetics, while ethyl acetate improves crystallization:

-

Acetonitrile: Optimal for high-temperature reactions (80°C) due to its high boiling point.

-

Ethyl Acetate: Ideal for low-temperature salt formation (15°C), minimizing side reactions.

Purification and Characterization

Análisis De Reacciones Químicas

Tipos de Reacciones

4-Metil Erlotinib experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esto puede conducir a la formación de varios metabolitos oxidados.

Reducción: Las reacciones de reducción pueden modificar el núcleo de quinolina u otros grupos funcionales.

Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden introducir nuevos grupos funcionales o modificar los existentes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones, incluidos entornos ácidos o básicos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de análogos funcionalizados .

Aplicaciones Científicas De Investigación

4-Metil Erlotinib tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza para estudiar las relaciones estructura-actividad de los inhibidores de EGFR y para desarrollar nuevos análogos con propiedades mejoradas.

Biología: Los investigadores lo utilizan para investigar el papel de la señalización del EGFR en la proliferación celular, la apoptosis y otros procesos celulares.

Medicina: Sirve como un compuesto modelo para desarrollar nuevas terapias contra el cáncer que se dirigen al EGFR.

Industria: El compuesto se utiliza en el desarrollo de herramientas de diagnóstico y ensayos para detectar la actividad del EGFR y las vías relacionadas

Mecanismo De Acción

4-Metil Erlotinib ejerce sus efectos uniéndose al sitio de unión de ATP del dominio de tirosina quinasa del EGFR. Esta unión inhibe la actividad quinasa del receptor, evitando la fosforilación de las proteínas de señalización aguas abajo. Como resultado, el compuesto bloquea eficazmente las vías de señalización mediadas por EGFR, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas dependientes de EGFR .

Comparación Con Compuestos Similares

Structural and Functional Comparisons

Erlotinib Hydrochloride

- Structure: Quinazoline derivative with a 3-ethynylphenylamino group and bis(2-methoxyethoxy) substituents at positions 6 and 7 .

- Mechanism : Reversible EGFR-TKI, inhibiting tyrosine kinase phosphorylation .

- Pharmacokinetics: Binds to bovine serum albumin (BSA) via static quenching with a single binding site (K$_a$ ≈ 10$^4$–10$^5$ M$^{-1}$) . Low solubility in methanol .

- Clinical Use : FDA-approved for NSCLC and pancreatic cancer .

Icotinib

- Structure : Contains a 6,7-benzo-12-crown-4-quinazoline core, differing from Erlotinib’s bis(2-methoxyethoxy) groups .

- Mechanism : Reversible EGFR-TKI with similar efficacy to Erlotinib .

- Pharmacokinetics : Approved in China for NSCLC; comparable bioavailability but distinct metabolic pathways due to structural differences .

Comparison : Unlike Icotinib’s crown ether moiety, 4-Methyl Erlotinib’s smaller methyl group may retain Erlotinib-like binding but with modified pharmacokinetics .

Gefitinib

- Structure: 4-anilinoquinazoline with a 3-chloro-4-fluorophenyl group and morpholino-propoxy substituent .

- Mechanism : EGFR-TKI with selective inhibition of mutant EGFR variants .

- Clinical Use : First-generation TKI for NSCLC .

Comparison : Gefitinib’s bulky substituents enhance selectivity for specific EGFR mutations, whereas 4-Methyl Erlotinib’s simpler modification may lack such specificity .

Physicochemical and Pharmacological Properties

Actividad Biológica

4-Methyl Erlotinib Hydrochloride is a derivative of Erlotinib, a well-established selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has garnered interest for its potential enhanced biological activity, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against cancer cell lines, and comparative studies with other EGFR inhibitors.

This compound differs from Erlotinib by the addition of a methyl group at the para position of the phenyl ring. This structural modification is believed to influence its binding affinity and inhibitory activity against EGFR. The molecular formula for this compound is .

The primary mechanism of action involves the inhibition of EGFR signaling pathways, which are crucial for cell proliferation and survival in many cancers. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, this compound prevents autophosphorylation and subsequent downstream signaling that promotes tumor growth .

In Vitro Studies

Research indicates that this compound exhibits significant biological activity as an EGFR tyrosine kinase inhibitor. In various cancer cell lines, it has been shown to effectively inhibit proliferation by blocking critical signaling pathways:

- Cell Proliferation : Studies have demonstrated that this compound can suppress cell growth and induce apoptosis in cancer cells, indicating its potential as a therapeutic agent .

- Apoptosis Induction : Data suggest that treatment with this compound increases levels of pro-apoptotic proteins such as cleaved PARP and caspase-3 in treated cells, confirming its role in promoting apoptosis through mitochondrial pathways .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other EGFR inhibitors:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Erlotinib | High | EGFR Tyrosine Kinase Inhibition | First generation; resistance issues |

| Gefitinib | Moderate | EGFR Tyrosine Kinase Inhibition | Effective against specific mutations |

| Afatinib | Moderate | Irreversible EGFR Inhibition | Broader spectrum against resistant tumors |

| 4-Methyl Erlotinib HCl | High | EGFR Tyrosine Kinase Inhibition | Potentially improved efficacy |

This comparison highlights the unique position of this compound as a derivative that may offer improved efficacy or reduced side effects compared to its predecessors while maintaining similar mechanisms of action .

Pharmacokinetics

The pharmacokinetics of this compound remain to be fully characterized; however, studies on similar compounds indicate that factors such as dose escalation and coadministration with enzyme-inducing agents can significantly affect drug exposure . Understanding these dynamics will be crucial in designing effective dosing regimens for future clinical applications.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing stable polymorphic forms of Erlotinib Hydrochloride?

- Methodological Answer : Stable polymorphs (e.g., Form-M, Form-N, Form-P) can be synthesized using cost-effective solvents like isopropanol, methanol, or methylene chloride. Purification via crystallization (avoiding chromatography) ensures reproducibility. Stability testing should include thermal analysis (e.g., 30–120°C) and long-term room-temperature storage assessments. Form-M exhibits consistent crystallinity under accelerated degradation conditions, making it suitable for preclinical formulations .

Q. How can researchers validate the purity of Erlotinib Hydrochloride in bulk form?

- Methodological Answer : Use reverse-phase HPLC with a Zorbax XDB C18 column (150 × 4.6 mm, 5 µm), acetonitrile/0.02M ammonium acetate (pH 3.3) mobile phase, and UV detection at 247 nm. Method validation per ICH guidelines should confirm linearity (50–150 µg/mL), precision (%RSD <1%), and accuracy. Cross-reference with USP standards for impurity profiling (e.g., related compounds A and B) .

Q. What safety protocols are essential when handling Erlotinib Hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for weighing and dissolution.

- Storage : Keep tightly sealed in desiccators at -20°C to prevent hydration-induced instability .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent solubility-driven contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Erlotinib Hydrochloride’s efficacy data across different cancer models?

- Methodological Answer :

- Tumor Response Criteria : Align with RECIST guidelines (v1.1) for standardized measurement of target lesions. Use patient-derived xenograft (PDX) models with EGFR mutation profiling (e.g., exon 19 deletions) to correlate drug response with genetic subtypes .

- Contradiction Analysis : Compare pharmacokinetic (PK) parameters (e.g., AUC, Cmax) across species using LC-MS/MS. Adjust dosing regimens in resistant models to account for efflux transporters (e.g., P-gp) .

Q. What methodological approaches optimize the detection of Erlotinib Hydrochloride in complex biological matrices like plasma?

- Methodological Answer :

- Sample Preparation : Use supported liquid extraction (SLE) over liquid-liquid extraction (LLE) for higher recovery rates (>85%) and reduced phospholipid interference (1/100 vs. LLE).

- LC-MS/MS Parameters : Monitor transitions m/z 394.2→278.2 (Erlotinib) and 400.2→278.2 (Erlotinib-d6 IS). Validate with matrix-matched calibration (1–1000 ng/mL) to ensure precision (%CV <15%) .

Q. How do different polymorphic forms of Erlotinib Hydrochloride influence its pharmacokinetic properties in preclinical models?

- Methodological Answer :

- Dissolution Testing : Compare Form-M (high solubility in simulated gastric fluid) vs. Form-P (pH-dependent release). Use USP Apparatus II (paddle, 50 rpm) with sinkers.

- In Vivo PK Studies : Administer equivalent doses (e.g., 25 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Form-M shows 1.5x higher bioavailability due to enhanced intestinal permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.